N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound that features both indole and thiazole moieties The indole structure is a common motif in many natural products and pharmaceuticals, while the thiazole ring is often found in biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the coupling of tryptamine with a thiazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety may interact with serotonin receptors, while the thiazole ring could modulate enzyme activity. These interactions can lead to a range of biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with potential antiviral activity.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is unique due to the combination of the indole and thiazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This dual functionality makes it a versatile molecule for various applications in research and industry.
Properties
Molecular Formula |
C16H17N3OS |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17N3OS/c1-10-15(19-11(2)21-10)16(20)17-8-7-12-9-18-14-6-4-3-5-13(12)14/h3-6,9,18H,7-8H2,1-2H3,(H,17,20) |
InChI Key |
YCUOFPVGRNPQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.